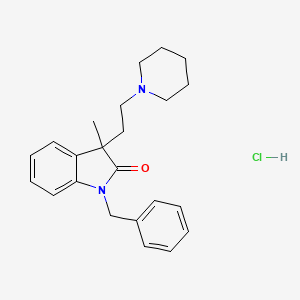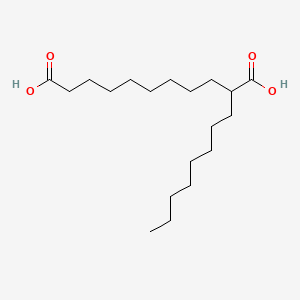
2-Octylundecanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octylundecanedioic acid: is a dicarboxylic acid with the molecular formula C19H36O4 It is a synthetic compound known for its unique structure, which includes a long hydrocarbon chain with two carboxylic acid groups at each end
準備方法
Synthetic Routes and Reaction Conditions
2-Octylundecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons. For example, the oxidation of 2-octylundecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of long-chain hydrocarbons using metal catalysts. This process can be optimized to produce high yields of the desired dicarboxylic acid while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-Octylundecanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids or other oxidation products.
Reduction: Reduction of this compound can yield the corresponding alcohols or aldehydes.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alcohols, amines, or thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Esters, amides, or acid chlorides.
科学的研究の応用
2-Octylundecanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and fatty acid pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
作用機序
The mechanism of action of 2-Octylundecanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Sebacic acid: Another dicarboxylic acid with a shorter chain length.
Azelaic acid: A dicarboxylic acid with nine carbon atoms.
Dodecanedioic acid: A dicarboxylic acid with twelve carbon atoms.
Uniqueness
2-Octylundecanedioic acid is unique due to its specific chain length and the presence of an octyl group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other dicarboxylic acids may not be as effective.
特性
CAS番号 |
40099-65-8 |
|---|---|
分子式 |
C19H36O4 |
分子量 |
328.5 g/mol |
IUPAC名 |
2-octylundecanedioic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23) |
InChIキー |
IGMCTDOFLKWLPJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)
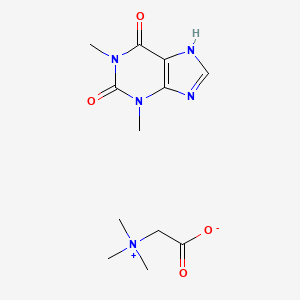

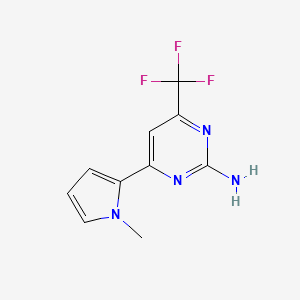

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
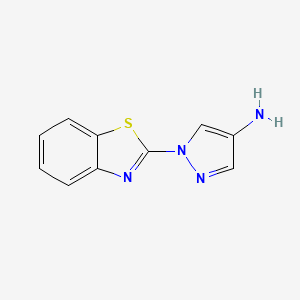
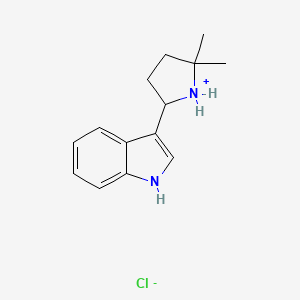
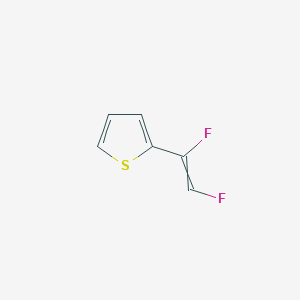
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
